N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of a sulfanyl group, chlorobenzyl, chlorophenyl, and methylsulfonyl groups attached to the glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps:
Formation of the sulfanyl intermediate: The initial step involves the reaction of 3-chlorobenzyl chloride with sodium sulfide to form 3-chlorobenzyl sulfide.
Alkylation: The 3-chlorobenzyl sulfide is then reacted with 2-chloroethylamine hydrochloride under basic conditions to yield the intermediate N-(2-chloroethyl)-3-chlorobenzyl sulfide.
Coupling with glycine derivative: The intermediate is then coupled with N-(2-chlorophenyl)-N-(methylsulfonyl)glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, purification steps such as recrystallization or chromatography, and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Azido or cyano derivatives.
Scientific Research Applications
N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the compound’s unique structure allows it to interact with multiple targets, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- **N-{2-[(3-bromobenzyl)sulfanyl]ethyl}-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- **N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Uniqueness
N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both chlorobenzyl and chlorophenyl groups, along with the sulfanyl and methylsulfonyl functionalities, allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C18H20Cl2N2O3S2 |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
2-(2-chloro-N-methylsulfonylanilino)-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]acetamide |
InChI |
InChI=1S/C18H20Cl2N2O3S2/c1-27(24,25)22(17-8-3-2-7-16(17)20)12-18(23)21-9-10-26-13-14-5-4-6-15(19)11-14/h2-8,11H,9-10,12-13H2,1H3,(H,21,23) |
InChI Key |
BDVGVAKZMTYVFV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCSCC1=CC(=CC=C1)Cl)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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